2-(Dimethylamino)-1-phenylethanol

Overview

Description

2-(Dimethylamino)-1-phenylethanol (DMAPEA) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. DMAPEA is an aliphatic amine that is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent for the preparation of chiral compounds, and as a starting material in the synthesis of other compounds.

Scientific Research Applications

1. Organometallic Chemistry

The compound 2-(Dimethylamino)-1-phenylethanol has been explored in organometallic chemistry. Specifically, it was used in the synthesis of ortho-mercurated and -palladated tricarbonylchromium complexes. These complexes demonstrated interesting properties, such as the ability to undergo selective ortho mercuration and formation of unique symmetrized products, especially with optically active complexes (Berger et al., 2001).

2. Photometric Reagent for Selenium

In analytical chemistry, 4-Dimethylamino-1,2-phenylenediamine, a derivative of 2-(Dimethylamino)-1-phenylethanol, has been investigated as a photometric reagent for selenium. This compound forms a red-colored compound with selenium, showing potential for selective and sensitive detection of selenium in various samples (Demeyere & Hoste, 1962).

3. Study of Excited State Dynamics

The compound has also been studied for its excited state dynamics in solutions like n-hexane, dichloroethane, and ethanol. Research into the emission yields of 1-(N,N-dimethylamino)-2-phenylethane, a related compound, has provided insights into intramolecular exciplex formation and its interaction with different solvents, which is significant in the field of photochemistry (Köhler & Getoff, 1981).

4. Antiamnestic and Antihypoxic Activities

A series of 2-(2-aminoethoxy)-1-phenylethanols, similar in structure to 2-(Dimethylamino)-1-phenylethanol, have been prepared and evaluated for their antiamnestic and antihypoxic activities. These compounds showed significant potency in reversing electroconvulsive shock-induced amnesia and CO2-induced learning impairment in animal models, indicating their potential application in neuropharmacology (Ono et al., 1995).

5. Kinetic Resolution of Secondary Alcohols

The compound has been used in the study of kinetic resolution of secondary alcohols using ferrocene-based planar chiral catalysts. This research provides valuable insights into stereoselective synthesis, which is a critical aspect of medicinal chemistry and drug development (Mesas‐Sánchez & Dinér, 2015).

6. Copper(I)-Catalyzed Tandem Transformation

Research involving 2-(Dimethylamino)-1-phenylethanol also includes its use in copper(I)-catalyzed tandem transformations for synthesizing 2-(phenylthio)phenols. This process illustrates the compound's role in facilitating complex chemical reactions, which is significant in synthetic chemistry (Xu et al., 2010).

properties

IUPAC Name |

2-(dimethylamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKFNSSCQOYPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912597 | |

| Record name | 2-(Dimethylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-1-phenylethanol | |

CAS RN |

6853-14-1 | |

| Record name | 2-(Dimethylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

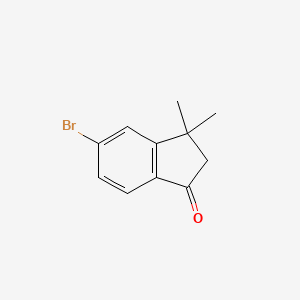

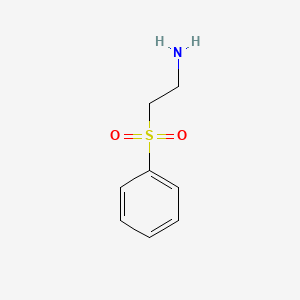

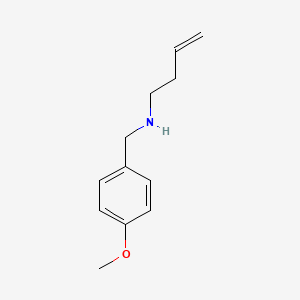

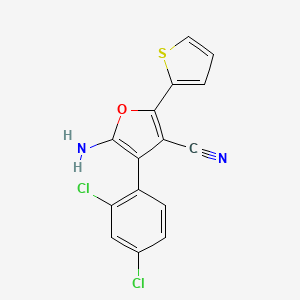

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)

![6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B3037910.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)

![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)